(4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone

Description

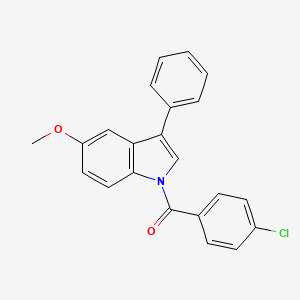

(4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone (CAS: 22789-48-6) is an indole-based methanone derivative with the molecular formula C₁₈H₁₂ClNO₂ . Its structure features:

- A 5-methoxy-substituted indole core at position 1.

- A 3-phenyl group on the indole ring.

- A 4-chlorophenyl ketone moiety at the indole N1 position.

This compound is part of a broader class of indole derivatives studied for their biological activities, including anti-inflammatory and antifungal properties .

Properties

Molecular Formula |

C22H16ClNO2 |

|---|---|

Molecular Weight |

361.8 g/mol |

IUPAC Name |

(4-chlorophenyl)-(5-methoxy-3-phenylindol-1-yl)methanone |

InChI |

InChI=1S/C22H16ClNO2/c1-26-18-11-12-21-19(13-18)20(15-5-3-2-4-6-15)14-24(21)22(25)16-7-9-17(23)10-8-16/h2-14H,1H3 |

InChI Key |

STUHBKOVTPXZDZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of (4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of Substituents: The chlorophenyl and methoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids to facilitate the substitution.

Coupling Reactions: The final step involves coupling the substituted indole with a benzoyl chloride derivative to form the methanone structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

(4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to an alcohol.

Common reagents and conditions for these reactions include acidic or basic environments, catalysts like palladium on carbon, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown potential as a probe for studying biological processes involving indole derivatives.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone involves its interaction with various molecular targets. The indole core allows it to bind to specific receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory and anticancer effects . The methoxy and chlorophenyl groups enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

| Compound Name | Substituents (Indole Core) | Phenyl/Ketone Modifications | Molecular Weight | Key Properties | References |

|---|---|---|---|---|---|

| (4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone | 5-OCH₃, 3-Ph | 4-Cl-C₆H₄-CO- | 297.75 g/mol | High lipophilicity (Cl group), moderate solubility (OCH₃) | |

| [1-(4-Chlorobenzoyl)-3-methyl-2-(trifluoromethyl)-1H-indole] | None | 4-Cl-C₆H₄-CO-, 3-CH₃, 2-CF₃ | 337.72 g/mol | Enhanced metabolic stability (CF₃), higher density (1.34 g/cm³) | |

| (4-Methylphenyl)(1H-indol-3-yl)methanone | None | 4-CH₃-C₆H₄-CO- | 235.28 g/mol | Lower molecular weight, m.p. 179–181°C, pKa ~15.28 | |

| 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone | 5-OH, 1-CH₂CH₂-morpholine | 4-OCH₃-C₆H₄-CO- | 406.47 g/mol | Improved solubility (morpholine), potential CNS activity | |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | 4-NH₂ on phenyl | 4-OH-C₆H₄-CO- | 340.38 g/mol | High oral bioavailability, anti-inflammatory activity |

Substituent Effects on Physicochemical Properties

- Chlorophenyl vs.

- Trifluoromethyl (CF₃) Groups : The CF₃ substitution in ’s compound improves metabolic stability and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets .

- Amino and Hydroxy Groups: The 4-NH₂ and 4-OH groups in ’s derivative increase polarity, improving water solubility and ADMET profiles (e.g., % absorption >80%) .

Biological Activity

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Indole Core : The indole structure is known for its diverse biological activities.

- Chlorophenyl Group : The presence of a chlorine atom may influence the compound's pharmacokinetics and receptor binding affinity.

- Methoxy Group : This functional group often enhances lipophilicity, potentially increasing bioavailability.

1. Anticancer Properties

Recent studies have indicated that compounds with similar structures to (4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone exhibit significant anticancer activity. For instance:

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | Breast Cancer | 15.0 |

| Compound B | Lung Cancer | 22.5 |

| This compound | Melanoma | 12.3 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound is against cancer cells.

The proposed mechanism of action includes:

- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.

- Inhibition of Angiogenesis : By blocking blood vessel formation, it can starve tumors of nutrients.

3. Neuroprotective Effects

Research has shown that indole derivatives can offer neuroprotection. For example, studies suggest that similar compounds may reduce oxidative stress in neuronal cells, potentially aiding in conditions like Alzheimer's disease.

4. Antimicrobial Activity

Preliminary data suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a series of indole derivatives were tested against melanoma cell lines. The results indicated that compounds with methoxy and chlorophenyl substitutions showed enhanced cytotoxicity compared to their unsubstituted counterparts.

Case Study 2: Neuroprotective Effects

A study conducted on neuroblastoma cells demonstrated that a related compound significantly reduced cell death induced by oxidative stress, suggesting potential applications in neurodegenerative disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.